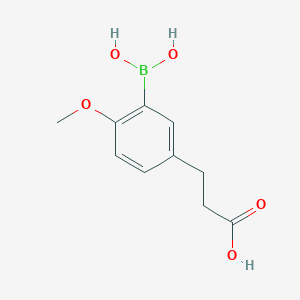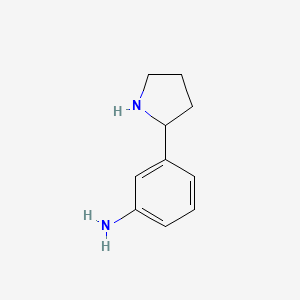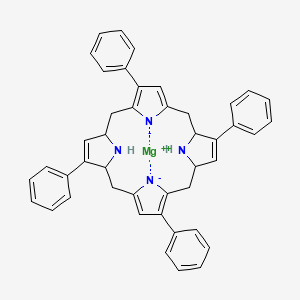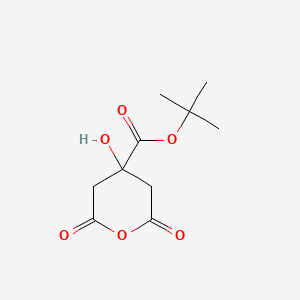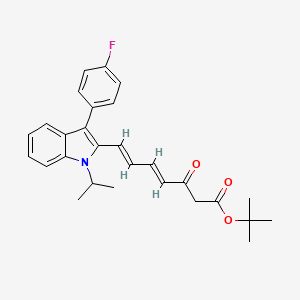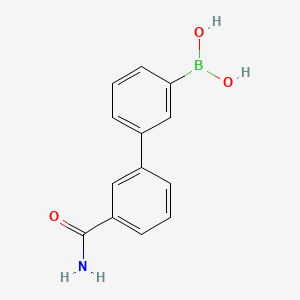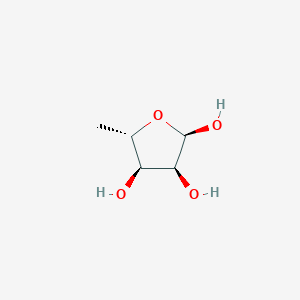
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is a derivative of oxolane, a five-membered ring containing one oxygen atom. The presence of multiple hydroxyl groups and a methyl group makes it an interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol typically involves the use of starting materials such as D-glucose. The process includes several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acylation or silylation to prevent unwanted reactions.
Formation of Oxolane Ring: The protected glucose undergoes cyclization to form the oxolane ring structure.
Introduction of Methyl Group: A methyl group is introduced at the desired position through a methylation reaction.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific effects.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5S)-tetrahydrofuran-2,3,4,5-tetrayl tetraacetate
- (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5+/m0/s1 |
InChIキー |
MKMRBXQLEMYZOY-NEEWWZBLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O |
正規SMILES |
CC1C(C(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


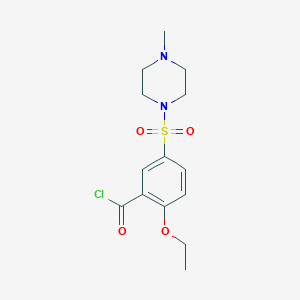
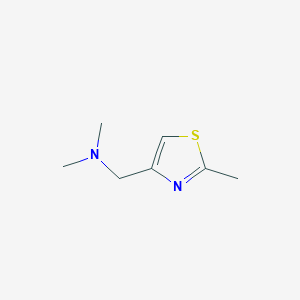
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
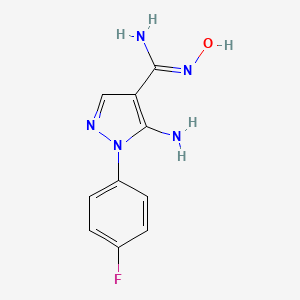
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
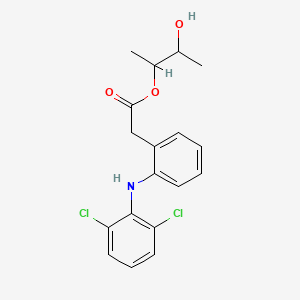
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
